![molecular formula C17H15N5O2S B12574889 6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine: is a heterocyclic compound that contains a triazole and thiadiazine ring system. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. For example, a common method might involve the reaction of a 2-methylphenyl hydrazine derivative with a 3-nitrophenyl isothiocyanate, followed by cyclization under acidic or basic conditions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiadiazine ring.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: Possible use as a lead compound in drug discovery, particularly for its potential antimicrobial or anticancer properties.
Industry: Applications in the development of new materials or as intermediates in the synthesis of dyes and pigments.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
- 6-(2-Methylphenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
- 6-(2-Methylphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
Uniqueness: The specific substitution pattern on the aromatic rings and the presence of both triazole and thiadiazine rings make this compound unique. These structural features can influence its reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C17H15N5O2S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
6-(2-methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C17H15N5O2S/c1-12-5-2-3-8-15(12)20-10-21-16(18-19-17(21)25-11-20)13-6-4-7-14(9-13)22(23)24/h2-9H,10-11H2,1H3 |
InChI 键 |
SXIIPDDYBLPJHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CN3C(=NN=C3SC2)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


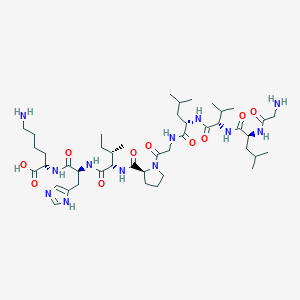
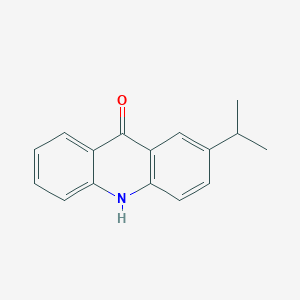

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)

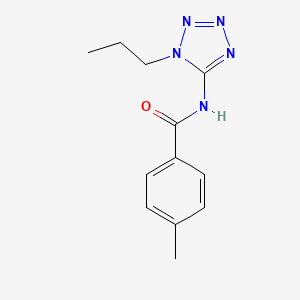
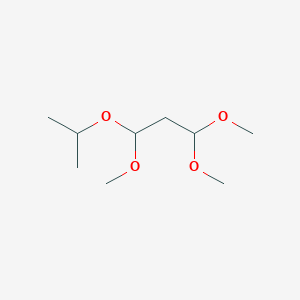

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
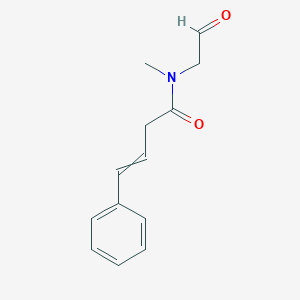
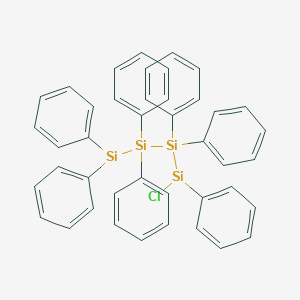
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)

